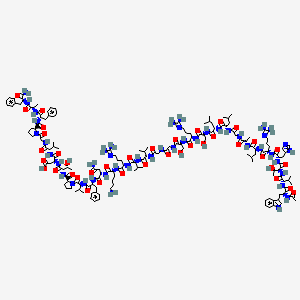

Ac-WVTHRLAGLLSRSGGVVRKNFVPTDVGPFAF-NH2

Beschreibung

Ac-WVTHRLAGLLSRSGGVVRKNFVPTDVGPFAF-NH2 is a synthetic peptide featuring a complex sequence of 35 amino acids, capped with an acetylated N-terminus and an amidated C-terminus. Its structure includes alternating hydrophobic (e.g., Val, Leu, Ala) and charged/polar residues (e.g., Arg, Ser, Lys), which may confer unique physicochemical properties. The inclusion of repetitive motifs (e.g., "VVRK" and "GGVV") implies structural stability akin to designed β-sheet or amphipathic peptides .

Eigenschaften

Molekularformel |

C159H246N46O39 |

|---|---|

Molekulargewicht |

3425.9 g/mol |

IUPAC-Name |

(3S)-3-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C159H246N46O39/c1-79(2)60-104(182-119(213)74-175-131(219)87(17)179-138(226)105(61-80(3)4)188-136(224)100(49-35-55-170-157(163)164)184-142(230)110(67-96-71-169-78-178-96)193-155(243)129(90(20)209)203-153(241)126(85(13)14)199-145(233)109(181-91(21)210)66-95-70-173-98-47-32-31-46-97(95)98)140(228)189-106(62-81(5)6)141(229)196-114(77-207)147(235)185-101(50-36-56-171-158(165)166)137(225)195-113(76-206)133(221)176-72-118(212)174-73-120(214)197-124(83(9)10)152(240)200-125(84(11)12)151(239)186-102(51-37-57-172-159(167)168)134(222)183-99(48-33-34-54-160)135(223)191-111(68-117(161)211)143(231)190-108(65-94-44-29-24-30-45-94)144(232)201-127(86(15)16)156(244)205-59-39-53-116(205)149(237)202-128(89(19)208)154(242)194-112(69-122(216)217)146(234)198-123(82(7)8)150(238)177-75-121(215)204-58-38-52-115(204)148(236)192-107(64-93-42-27-23-28-43-93)139(227)180-88(18)132(220)187-103(130(162)218)63-92-40-25-22-26-41-92/h22-32,40-47,70-71,78-90,99-116,123-129,173,206-209H,33-39,48-69,72-77,160H2,1-21H3,(H2,161,211)(H2,162,218)(H,169,178)(H,174,212)(H,175,219)(H,176,221)(H,177,238)(H,179,226)(H,180,227)(H,181,210)(H,182,213)(H,183,222)(H,184,230)(H,185,235)(H,186,239)(H,187,220)(H,188,224)(H,189,228)(H,190,231)(H,191,223)(H,192,236)(H,193,243)(H,194,242)(H,195,225)(H,196,229)(H,197,214)(H,198,234)(H,199,233)(H,200,240)(H,201,232)(H,202,237)(H,203,241)(H,216,217)(H4,163,164,170)(H4,165,166,171)(H4,167,168,172)/t87-,88-,89+,90+,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,123-,124-,125-,126-,127-,128-,129-/m0/s1 |

InChI-Schlüssel |

LVJLXLXVWDOXCC-BQWGFPJXSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)C)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C)C(=O)NC(CC5=CC=CC=C5)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC6=CN=CN6)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “Ac-WVTHRLAGLLSRSGGVVRKNFVPTDVGPFAF-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reaction: Each amino acid is activated using reagents like carbodiimides or uronium salts and then coupled to the resin-bound peptide.

Deprotection: The temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.

Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like “Ac-WVTHRLAGLLSRSGGVVRKNFVPTDVGPFAF-NH2” often employs automated peptide synthesizers that can handle large-scale synthesis. These machines automate the repetitive cycles of coupling and deprotection, ensuring high efficiency and yield.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Das Peptid kann einer Oxidation unterliegen, insbesondere an Methionin- und Cysteinresten, was zur Bildung von Sulfoxiden und Disulfiden führt.

Reduktion: Disulfidbrücken innerhalb des Peptids können mit Reduktionsmitteln wie Dithiothreitol (DTT) zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste innerhalb des Peptids können durch andere Aminosäuren substituiert werden, um Struktur-Wirkungs-Beziehungen zu untersuchen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Performinsäure.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Aminosäurederivate und Kupplungsreagenzien wie HBTU oder HATU.

Hauptprodukte

Oxidation: Sulfoxide und Disulfide.

Reduktion: Freie Thiole.

Substitution: Modifizierte Peptide mit veränderten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von „Ac-WVTHRLAGLLSRSGGVVRKNFVPTDVGPFAF-NH2“ beinhaltet die Bindung an den Calcitonin-Gen-verwandten Peptidrezeptor, was zur Aktivierung der Adenylatcyclase und zu einer Erhöhung der zyklischen Adenosinmonophosphat (cAMP)-Spiegel führt. Dies führt zur Entspannung der glatten Muskelzellen und zur Vasodilatation. Das Peptid interagiert auch mit verschiedenen Signalwegen im zentralen Nervensystem und trägt zu seinen neuromodulatorischen Wirkungen bei.

Wirkmechanismus

The mechanism of action of “Ac-WVTHRLAGLLSRSGGVVRKNFVPTDVGPFAF-NH2” involves binding to the calcitonin gene-related peptide receptor, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels . This results in the relaxation of smooth muscle cells and vasodilation. The peptide also interacts with various signaling pathways in the central nervous system, contributing to its neuromodulatory effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Peptides and Their Properties

| Compound Name | Sequence Features | Aggregation Propensity | Key Findings | Reference ID |

|---|---|---|---|---|

| Ac-WVTHRLAGLLSRSGGVVRKNFVPTDVGPFAF-NH2 | 35 residues; hydrophobic/charged repeats | High (predicted) | Hypothesized to form β-sheet structures due to alternating motifs. | - |

| Ac-RLDLRLALRLDLR-NH2 | Alternating Leu/Arg motifs | Moderate | Forms helical structures; stabilizes membrane interactions. | |

| (VR)6V-NH2 | Val-Arg repeats | High | Exhibits strong β-sheet aggregation in vitro; used in hydrogel design. | |

| Ac-(VK)5-NH2 | Val-Lys repeats | Moderate | Forms amyloid-like fibrils under acidic conditions. | |

| FEFEFKFK-OH | Phe-Glu repeats | Low | Inhibits amyloid-β aggregation via charge repulsion. |

Structural and Functional Insights

- Hydrophobic vs. Charged Residues : Compared to Ac-(VK)5-NH2 , the target peptide has a higher proportion of hydrophobic residues (e.g., Val, Leu), likely enhancing its aggregation propensity. However, interspersed charged residues (Arg, Lys) may mitigate uncontrolled aggregation, as seen in (VR)6V-NH2 .

- Aggregation Mechanisms : Unlike FEFEFKFK-OH , which inhibits aggregation via electrostatic repulsion, the target peptide’s hydrophobic clusters (e.g., "AGLLSRS") may promote β-sheet stacking, analogous to amyloidogenic sequences.

Experimental Data and Limitations

While direct experimental data for Ac-WVTHRLAGLLSRSGGVVRKNFVPTDVGPFAF-NH2 are scarce, inferences can be drawn from analogous compounds:

- Circular Dichroism (CD) : Peptides like (VR)6V-NH2 show β-sheet signatures at 215–218 nm ; similar results are anticipated for the target.

- Kinetic Studies : Ac-(VK)5-NH2 exhibits lag-phase-dependent fibrillation , suggesting the target peptide’s aggregation may follow comparable kinetics.

- Solubility : High arginine content (4 Arg residues) may enhance solubility relative to purely hydrophobic peptides (e.g., (LK)6L-NH2 ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.